molecular formula C8H10O3S B3130326 4-(Methylsulfonylmethyl)phenol CAS No. 342403-17-2

4-(Methylsulfonylmethyl)phenol

Cat. No. B3130326
CAS RN: 342403-17-2
M. Wt: 186.23 g/mol
InChI Key: PSHAFDGMSXOPSK-UHFFFAOYSA-N
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Description

4-(Methylsulfonyl)phenol, also known as 4-methylsulfonyl phenol, 4-methanesulfonylphenol, 4-hydroxyphenyl methyl sulfone, and other synonyms , is a chemical compound with the molecular formula C7H8O3S . It is used as a reagent in the synthesis of various derivatives .


Synthesis Analysis

The synthesis of substituted phenols, such as 4-(Methylsulfonyl)phenol, can be achieved via ipso-hydroxylation of arylboronic acids in ethanol. This method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under simple and convenient conditions .


Molecular Structure Analysis

The molecular structure of 4-(Methylsulfonyl)phenol consists of a phenol group with a methylsulfonyl group attached to the fourth carbon in the phenol ring .


Chemical Reactions Analysis

Phenols, including 4-(Methylsulfonyl)phenol, are highly reactive substrates for electrophilic aromatic substitution reactions . They can undergo oxidation to yield quinones . The analysis of polyphenols found in fortified foods can be done by several techniques, such as liquid chromatography (HPLC and UPLC), gas chromatography (GC), or spectrophotometry (TPC, DPPH, FRAP assay etc.) .


Physical And Chemical Properties Analysis

4-(Methylsulfonyl)phenol is a tan to pink-brown powder . It has a molecular weight of 172.2 . More detailed physical and chemical properties may require specific experimental measurements.

Mechanism of Action

Target of Action

It is a phenolic compound, and phenolic compounds are known to interact with proteins, altering their structure and properties . They can form complexes via covalent linkages and/or non-covalent interactions through hydrophobic, electrostatic, van der Waals forces, and hydrogen bonding .

Mode of Action

Phenolic compounds, in general, are known to interact with proteins, leading to changes in their structure and properties . This interaction can lead to the folding or unfolding of protein molecules, forming insoluble or soluble complexes .

Biochemical Pathways

Phenolic compounds are known to be involved in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds .

Pharmacokinetics

Phenolic compounds are known to have low oral bioavailability since they are extensively metabolized by phase 1 (cyp p450 family) and phase 2 (udp-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota . The bioavailability and pharmacodynamic action of the phenolic compound and its metabolites are dependent on the interaction between the transporter proteins, metabolic enzymes, gut microbiota, host factors, source, and properties of the phenolic compound .

Result of Action

Phenolic compounds are known to inhibit the initiation and progression of cancers by modulating genes regulating key processes such as oncogenic transformation of normal cells, growth and development of tumors, and angiogenesis and metastasis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of phenolic compounds. Biotic and abiotic stress factors directly influence the metabolism of plants, which can affect the secondary metabolism and production of phenolic compounds . These factors can include light, temperature, water availability, and soil nutrients, among others .

Safety and Hazards

4-(Methylsulfonyl)phenol is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, and ensuring good ventilation during handling .

properties

IUPAC Name

4-(methylsulfonylmethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S/c1-12(10,11)6-7-2-4-8(9)5-3-7/h2-5,9H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHAFDGMSXOPSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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